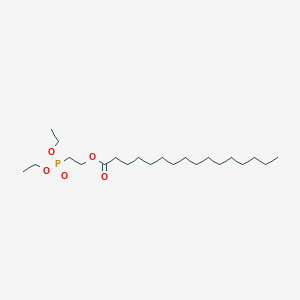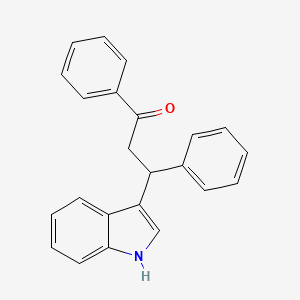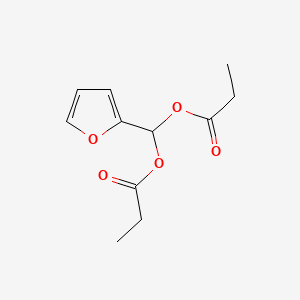
2-(Diethoxyphosphoryl)ethyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethoxyphosphoryl)ethyl hexadecanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to an ethyl chain, which is further connected to a hexadecanoate (palmitate) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxyphosphoryl)ethyl hexadecanoate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:
Reactants: Triethyl phosphite and ethyl hexadecanoate.
Solvent: Toluene or another suitable organic solvent.
Temperature: Elevated temperatures around 170°C.
Catalyst: Often, no catalyst is required, but sometimes a base like sodium methoxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves:
Reactant Feed: Continuous feeding of triethyl phosphite and ethyl hexadecanoate into the reactor.
Reaction Control: Maintaining the reaction temperature and pressure to optimize the yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diethoxyphosphoryl)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
2-(Diethoxyphosphoryl)ethyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in the Horner-Wadsworth-Emmons reaction to form alkenes with high regioselectivity.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the synthesis of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism by which 2-(Diethoxyphosphoryl)ethyl hexadecanoate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions, which can influence biochemical pathways. Additionally, the hexadecanoate moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Triethyl phosphonoacetate: Another phosphonate ester used in similar synthetic applications.
Ethyl hexadecanoate: A simpler ester without the phosphonate group, used in flavor and fragrance industries.
Uniqueness: 2-(Diethoxyphosphoryl)ethyl hexadecanoate is unique due to its combination of a phosphonate group and a long-chain fatty acid ester. This combination imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
6281-16-9 |
|---|---|
Formule moléculaire |
C22H45O5P |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethyl hexadecanoate |
InChI |
InChI=1S/C22H45O5P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-20-21-28(24,26-5-2)27-6-3/h4-21H2,1-3H3 |
Clé InChI |
YHOVQHBHGPUATQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)




![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)


![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

